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Compound of Interest

Compound Name: PF-05175157

Cat. No.: B609954

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Acetyl-CoA Carboxylase
(ACC) inhibitors: PF-05175157 and 5-(Tetradecyloxy)-2-furoic acid (TOFA). The information
presented is based on available experimental data to assist researchers in selecting the
appropriate inhibitor for their studies.

Introduction to ACC Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible
carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in
the de novo biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1,
which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on
the outer mitochondrial membrane and regulates fatty acid oxidation.[1] Inhibition of ACC has
emerged as a promising therapeutic strategy for a range of metabolic diseases, including type
2 diabetes, nonalcoholic fatty liver disease (NAFLD), and certain cancers.

PF-05175157: A Potent Dual ACC1/ACC2 Inhibitor

PF-05175157 is a potent, broad-spectrum inhibitor of both ACC1 and ACC2.[2] It has been
investigated in clinical trials for the treatment of metabolic diseases.[3]

TOFA: An Allosteric ACC Inhibitor
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TOFA is an allosteric inhibitor of ACC, primarily targeting ACC1 (also referred to as ACCA).[4]
[5] It is widely used as a research tool to study the effects of inhibiting fatty acid synthesis in
various cellular processes, particularly in cancer research.[6][7][8]

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data for PF-05175157 and TOFA,
focusing on their inhibitory potency. It is important to note that a direct head-to-head
comparison of these inhibitors under identical experimental conditions is not readily available in
the published literature. The data presented here are compiled from various sources and
should be interpreted with this consideration.

Table 1: In Vitro Inhibitory Potency (IC50)

Inhibitor Target Species IC50 Reference(s)
PF-05175157 ACC1 Human 27.0 nM [2]
ACC2 Human 33.0nM [2]
ACC1 Rat 23.5nM [2]
ACC2 Rat 50.4 nM [2]
Human
TOFA ACC1l/ACC2 ) 7-8 UM [4]
(recombinant)
Human Lung
ACCA (ACC1) Cancer Cells ~5.0 pg/mL [6][71[8]
(NCI-H460)
Human Colon
ACCA (ACC1) Carcinoma Cells ~5.0 pg/mL [6][7]
(HCT-8)
Human Colon
ACCA (ACC1) Carcinoma Cells ~4.5 pg/mL [6][71[8]

(HCT-15)

Table 2: Cellular and In Vivo Efficacy
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Potency
Inhibitor Assay/Model Effect (EC50) / Reference(s)
Dosage
Malonyl-CoA
PF-05175157 formation in rat Inhibition 30 nM [2]
hepatocytes
Malonyl-CoA
reduction in rat ) Oral
76% reduction o ) [2]
skeletal muscle administration
(in vivo)
Malonyl-CoA
- ) Oral
reduction in rat 89% reduction o ) [2]
] o administration
liver (in vivo)
Fatty acid
synthesis in o Effective at 1.0—
TOFA Inhibition 6171181
human cancer 20.0 pg/mL
cells

Signaling Pathway and Mechanism of Action

ACC plays a central role in cellular energy homeostasis and is regulated by the AMP-activated
protein kinase (AMPK) signaling pathway.[9][10][11] AMPK, a key energy sensor, is activated
under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK phosphorylates
and inactivates ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation to
restore cellular energy levels.
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Diagram 1: Simplified ACC signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are
representative protocols for key assays used to evaluate ACC inhibitors.

Biochemical Assay for ACC Activity

This protocol is adapted from commercially available assay kits and general literature
procedures.

Objective: To determine the in vitro inhibitory activity of compounds against purified ACC

enzymes.
Materials:

o Purified recombinant human ACC1 or ACC2 enzyme
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o Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgClz, 1 mM DTT, 0.01% Tween-20)

« ATP

o Acetyl-CoA

e Sodium Bicarbonate (HCOs™)

e Test compounds (PF-05175157, TOFA) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

o 384-well plates

Procedure:

e Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and Sodium
Bicarbonate.

e Add the test compound at various concentrations to the wells of a 384-well plate. Include a
DMSO control.

« Initiate the reaction by adding the purified ACC enzyme to each well.

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system
according to the manufacturer's instructions.

o Calculate the percent inhibition for each compound concentration and determine the ICso
value by fitting the data to a dose-response curve.
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Diagram 2: Experimental workflow for a biochemical ACC inhibition assay.

Measurement of Malonyl-CoA Levels in Cells
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This protocol is based on established liquid chromatography-mass spectrometry (LC-MS)
methods.[12][13][14]

Objective: To quantify the intracellular levels of malonyl-CoA following treatment with ACC

inhibitors.

Materials:

Cultured cells (e.qg., hepatocytes, cancer cell lines)

Cell culture medium and supplements

Test compounds (PF-05175157, TOFA) dissolved in DMSO

Ice-cold phosphate-buffered saline (PBS)

Extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol)

Internal standard (e.g., 13Cs-malonyl-CoA)

LC-MS/MS system

Procedure:

Seed cells in culture plates and grow to the desired confluency.

Treat the cells with various concentrations of the ACC inhibitor or DMSO vehicle for a
specified time.

Aspirate the medium and wash the cells with ice-cold PBS.

Immediately add the cold extraction solvent containing the internal standard to the cells to
guench metabolic activity and extract metabolites.

Scrape the cells and collect the cell lysate.
Centrifuge the lysate to pellet cell debris.

Transfer the supernatant containing the metabolites to a new tube.
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e Analyze the samples by LC-MS/MS to quantify malonyl-CoA levels relative to the internal
standard.

» Normalize the results to total protein content or cell number.
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Diagram 3: Workflow for measuring intracellular malonyl-CoA levels.
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Summary and Conclusion

PF-05175157 and TOFA are both valuable tools for studying the role of ACC in various
biological systems.

e PF-05175157 is a highly potent, dual inhibitor of ACC1 and ACC2 with well-characterized in
vitro and in vivo activity, particularly in the context of metabolic diseases. Its nanomolar
potency makes it suitable for studies requiring strong and specific inhibition of both ACC
isoforms. However, its clinical development has been hampered by side effects such as
reduced platelet counts in humans.[3][15]

e TOFA acts as an allosteric inhibitor of ACC, with a preference for ACCL1.[4] Its potency is in
the micromolar range, making it less potent than PF-05175157. TOFA has been extensively
used in cancer research to demonstrate the reliance of cancer cells on de novo fatty acid
synthesis.[6][7][8]

The choice between PF-05175157 and TOFA will depend on the specific research question.
For studies requiring potent and simultaneous inhibition of both ACC1 and ACC2 to investigate
systemic metabolic effects, PF-05175157 is the more appropriate choice. For cellular studies
focused on the effects of inhibiting fatty acid synthesis, particularly in cancer cell lines, and
where an allosteric mechanism of inhibition is of interest, TOFA remains a relevant and widely
used tool.

Researchers should carefully consider the differences in potency, isoform selectivity, and
mechanism of action when designing experiments and interpreting results with these two
inhibitors. The lack of direct comparative studies highlights an opportunity for future research to
provide a more definitive head-to-head characterization of these and other ACC inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.selleckchem.com/products/pf-05175157.html
https://www.researchgate.net/publication/7807223_Treating_the_metabolic_syndrome_Acetyl-CoA_carboxylase_inhibition
https://www.researchgate.net/publication/24435390_Acetyl-CoA_Carboxylase-a_Inhibitor_TOFA_Induces_Human_Cancer_Cell_Apoptosis
https://www.medchemexpress.com/TOFA.html
https://scite.ai/reports/acetyl-coa-carboxylase-%CE%B1-inhibitor-tofa-induces-NKepea
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724073/
https://pubmed.ncbi.nlm.nih.gov/19450551/
https://pubmed.ncbi.nlm.nih.gov/19450551/
https://www.cellsignal.com/pathways/ampk-signaling-pathway
https://www.researchgate.net/figure/Changes-of-the-AMPK-ACC-signaling-pathway-in-HN-4-cells-a-b-Representative-western_fig3_346571479
https://www.researchgate.net/figure/AMPK-signaling-pathway-AMPK-activates-AKT-MAP2K3-MLYCD-NAD-PCAF-SWI-SNF-PFKFB_fig5_383678480
https://pubmed.ncbi.nlm.nih.gov/16545769/
https://pubmed.ncbi.nlm.nih.gov/16545769/
https://www.researchgate.net/publication/7232661_Quantification_of_malonyl-coenzyme_A_in_tissue_specimens_by_high-performance_liquid_chromatographymass_spectrometry
https://mdanderson.elsevierpure.com/en/publications/quantitative-analysis-of-acetyl-coa-malonyl-coa-and-succinyl-coa-/
https://www.researchgate.net/figure/Administration-of-PF-05175157-reversibly-and-dose-dependently-lowered-platelet-count-in_fig5_344280333
https://www.benchchem.com/product/b609954#pf-05175157-versus-tofa-as-an-acc-inhibitor
https://www.benchchem.com/product/b609954#pf-05175157-versus-tofa-as-an-acc-inhibitor
https://www.benchchem.com/product/b609954#pf-05175157-versus-tofa-as-an-acc-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609954?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

